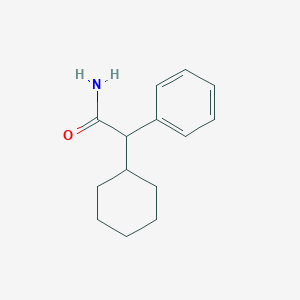

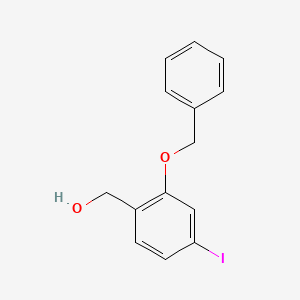

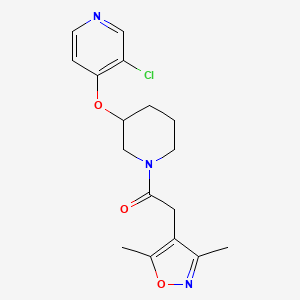

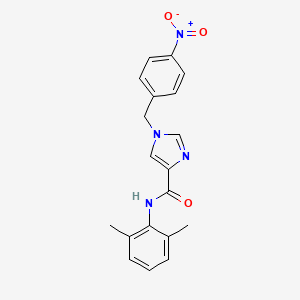

![molecular formula C20H25N5O3 B2783342 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851938-18-6](/img/structure/B2783342.png)

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione, commonly known as MPA, is a synthetic compound that belongs to the class of xanthine derivatives. MPA is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic nucleotides. MPA has been extensively studied for its potential therapeutic applications in various diseases, including neurological, psychiatric, and metabolic disorders.

Aplicaciones Científicas De Investigación

Structural Characteristics and Synthetic Applications

Crystal Structure Analysis : The crystal structure of derivatives similar to 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione has been studied, revealing typical geometries of the purine fused-ring system and the aminoalkyl side chain conformations. These studies provide insights into the molecular configurations that may influence their biological activity and synthetic utility (Karczmarzyk & Pawłowski, 1997).

Synthesis and Cardiovascular Activity : Research has explored the synthesis and cardiovascular activity of new derivatives, highlighting their potential as therapeutic agents. The variations in the alkylamino groups attached to the purine core structure have been linked to differences in antiarrhythmic and hypotensive activity, indicating the compound's relevance in developing cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Biological Activities and Applications

Antiviral and Antifungal Agents : Some derivatives have been investigated for their antiviral and antifungal properties, demonstrating activity against various pathogens. This includes the synthesis of nucleotide analogues with potential as antiviral agents (Dvořáková et al., 1996) and the identification of morpholin-3-yl-acetamide derivatives as broad-spectrum antifungal agents (Bardiot et al., 2015).

Analgesic Activity : The analgesic properties of new derivatives have also been studied, revealing significant analgesic activity in in vivo models. This research underscores the potential of these compounds in developing new analgesic and anti-inflammatory medications (Zygmunt et al., 2015).

Mecanismo De Acción

- The role of HMG-CoA reductase is crucial in cholesterol biosynthesis. It catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) to mevalonate in the liver .

Target of Action

Result of Action

Propiedades

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-14-6-4-5-7-15(14)12-25-16(13-24-8-10-28-11-9-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDDOJOQHHWHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783259.png)

![N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2783265.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2783266.png)

![5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)

![6-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2783271.png)

![2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2783273.png)

![tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2783280.png)